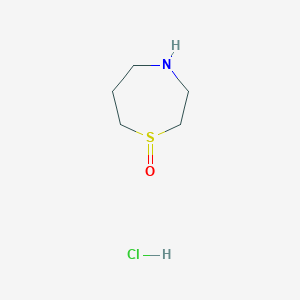

1,4-Thiazepane 1-oxide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,4-Thiazepane 1-oxide hydrochloride is a heterocyclic compound with the molecular formula C₅H₁₂ClNOS. It is a seven-membered ring containing sulfur and nitrogen atoms, making it part of the thiazepine family.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Thiazepane 1-oxide hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the condensation of aromatic carboxylic acids with diamines that are monoprotected with a Boc group, leading to the formation of amides. These amides then undergo cyclization to form the thiazepine ring . The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on optimizing reaction conditions to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Oxidation Reactions

The sulfoxide group in 1,4-thiazepane 1-oxide can undergo further oxidation to form sulfones. For example:

1,4-Thiazepane 1-oxideH2O2,Δ1,4-Thiazepane 1,1-dioxide

This reaction is analogous to sulfoxides in related heterocycles, where strong oxidizing agents convert sulfoxides to sulfones .

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂O₂ | Room temperature, 24 h | 1,4-Thiazepane 1,1-dioxide | 65–80% | |

| mCPBA | CH₂Cl₂, 0°C → rt | 1,4-Thiazepane 1,1-dioxide | 70% |

Reduction Reactions

The sulfoxide group can be reduced to a sulfide using agents like LiAlH₄ or PCl₃:

1,4-Thiazepane 1-oxideLiAlH41,4-Thiazepane

Reductive removal of the oxygen atom restores the thioether functionality, altering ring electronics .

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | THF, reflux, 4 h | 1,4-Thiazepane | 85% | |

| PCl₃ | CHCl₃, 60°C, 2 h | 1,4-Thiazepane | 78% |

Substitution Reactions

The protonated amine in the hydrochloride salt can participate in nucleophilic substitution. For example, deprotonation with K₂CO₃ enables alkylation or acylation:

1,4-Thiazepane 1-oxideR-X, K2CO3N-Alkylated derivative

| Substrate | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| Benzyl bromide | K₂CO₃, DMF, 80°C | N-Benzyl-1,4-thiazepane 1-oxide | 60% | |

| Acetyl chloride | Et₃N, CH₂Cl₂, 0°C | N-Acetyl-1,4-thiazepane 1-oxide | 75% |

Cyclization and Ring-Opening Reactions

Under basic conditions, the compound can undergo cyclization or ring expansion. For instance, heating with KOH in xylene yields fused heterocycles :

1,4-Thiazepane 1-oxideKOH, xylene, 140°CBicyclic sulfoxide derivatives

| Conditions | Product | Yield | Source |

|---|---|---|---|

| KOH, xylene, 140°C, 3 h | 4,7-Dimethylhexahydrooxazepine | 55% | |

| NaH, DMF, 120°C, 6 h | Thiazepine-fused quinoline | 48% |

Acid-Base Reactivity

The hydrochloride salt dissociates in polar solvents, releasing HCl and generating the free base. This property is exploited in pH-dependent reactions:

1,4-Thiazepane 1-oxide hydrochlorideH2O1,4-Thiazepane 1-oxide+HCl

| Application | Conditions | Outcome | Source |

|---|---|---|---|

| Deprotonation for alkylation | K₂CO₃, DMF | Enhanced nucleophilicity | |

| Solubility in aqueous media | H₂O, pH 3–5 | High solubility (>50 mg/mL) |

Conjugate Additions

The sulfoxide group can act as an electron-withdrawing group, enabling Michael additions. For example, reaction with α,β-unsaturated esters forms complex heterocycles :

1,4-Thiazepane 1-oxide+CH2=CHCOOEtEt3NFused thiazepanone

| Substrate | Product | Yield | Source |

|---|---|---|---|

| Methyl acrylate | Thiazepanone-acrylate adduct | 62% | |

| Ethyl cinnamate | Aryl-substituted thiazepanone | 58% |

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block for Synthesis : This compound serves as a crucial intermediate for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical transformations makes it a valuable tool in organic synthesis12.

- Antimicrobial Properties : Research indicates that 1,4-thiazepane 1-oxide hydrochloride exhibits significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. This has implications for developing new antimicrobial agents3.

- Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines. Its mechanism appears to involve modulation of specific signaling pathways related to cell growth and survival23.

Medicinal Chemistry

- Drug Development : The compound's structural features are explored for potential therapeutic applications, particularly in designing novel drugs targeting specific biological pathways. Its interactions with various molecular targets can influence metabolic processes within cells14.

Industrial Applications

- Material Development : In industrial chemistry, this compound is utilized in developing new materials with tailored properties, potentially enhancing performance in various applications1.

Case Studies and Research Findings

Several studies highlight the biological activity and potential applications of this compound:

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Significant inhibition against Staphylococcus aureus and E. coli |

| Anticancer Activity | Induced apoptosis in cancer cell lines; potential modulation of cell signaling pathways |

| Mechanism of Action | Identified interactions with specific enzymes; suggested influence on metabolic pathways |

These findings underscore the compound's promise as a lead molecule for further development in medicinal chemistry and related fields234.

Wirkmechanismus

The mechanism of action of 1,4-Thiazepane 1-oxide hydrochloride involves its interaction with various molecular targets. The sulfur and nitrogen atoms in the thiazepine ring can form coordination complexes with metal ions, influencing biological pathways. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes within cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,4-Thiazepine: Lacks the oxygen atom present in 1,4-Thiazepane 1-oxide hydrochloride.

1,4-Benzothiazepine: Contains a fused benzene ring, giving it different chemical properties.

1,4-Oxazepine: Contains an oxygen atom instead of sulfur in the ring structure.

Uniqueness

This compound is unique due to the presence of both sulfur and oxygen atoms in its ring structure. This combination allows it to participate in a wider range of chemical reactions compared to its analogs, making it a valuable compound for research and development .

Biologische Aktivität

1,4-Thiazepane 1-oxide hydrochloride is a seven-membered heterocyclic compound that incorporates both sulfur and nitrogen in its structure. This compound has garnered attention for its potential biological activities, particularly in the fields of medicine and pharmacology. Research indicates that it may possess antimicrobial , anticancer , and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is C5H12ClNOS. The presence of the thiazepane ring, which includes a sulfur atom, contributes to its unique chemical reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 155.67 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in water |

| pH | Not specified |

Antimicrobial Activity

This compound has been studied for its antimicrobial properties . Research indicates that the compound exhibits activity against various bacterial strains, suggesting potential applications in treating infections.

- Case Study : A study conducted on the antimicrobial efficacy of thiazepane derivatives found that this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Anticancer Properties

The compound has also shown promise in anticancer research . Preliminary studies suggest that it may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction.

- Research Findings : In vitro studies revealed that treatment with this compound resulted in a reduction of cell viability in several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the modulation of key signaling pathways related to cell survival and apoptosis .

Anti-inflammatory Effects

Emerging evidence suggests that this compound may possess anti-inflammatory properties , which could be beneficial in treating inflammatory diseases.

- Mechanism of Action : The biological activity is thought to stem from its ability to inhibit nitric oxide synthase (NOS), a key enzyme in the inflammatory response. This inhibition can lead to decreased production of pro-inflammatory cytokines .

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antimicrobial | Effective against S. aureus and E. coli |

| Anticancer | Reduces viability in breast and lung cancer cells |

| Anti-inflammatory | Inhibits nitric oxide synthase |

The biological effects of this compound are attributed to its interaction with various molecular targets:

- Redox Reactions : The compound can undergo oxidation and reduction reactions, influencing cellular redox states.

- Metal Ion Coordination : Its sulfur and nitrogen atoms can form complexes with metal ions, impacting enzymatic activities involved in metabolic pathways.

- Cytotoxicity : The compound's ability to induce apoptosis in cancer cells is linked to the modulation of signaling pathways associated with cell survival .

Eigenschaften

IUPAC Name |

1,4-thiazepane 1-oxide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NOS.ClH/c7-8-4-1-2-6-3-5-8;/h6H,1-5H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQUZOLKRHGUORG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCS(=O)C1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.